2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
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Overview
Description
2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene is an organic compound with the molecular formula C8H4ClF2NOS It is a derivative of benzene, where the benzene ring is substituted with a chloro group, a difluoromethoxy group, and an isothiocyanato group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-1-(difluoromethoxy)benzene.
Introduction of Isothiocyanato Group: The isothiocyanato group can be introduced through a reaction with thiophosgene (CSCl2) or by using a suitable isothiocyanate precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanato group.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Addition Products: Addition of nucleophiles to the isothiocyanato group can yield thiourea derivatives.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(difluoromethoxy)-4-methylbenzene
- 2-Chloro-1-(difluoromethoxy)-4-methoxybenzene
- 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
Uniqueness
2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NOS/c9-6-3-5(12-4-14)1-2-7(6)13-8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFYVUFZDMGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865149-80-0 |
Source
|
Record name | 2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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